molecular formula C19H11Cl4N3O2 B312379 2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE

2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE

Cat. No.: B312379
M. Wt: 455.1 g/mol
InChI Key: PNAXPHXOGIAVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is a chemical compound known for its unique structure and properties It is a derivative of benzamide, featuring multiple chlorine atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE typically involves the reaction of 2,4-dichlorobenzoyl chloride with 6-amino-2-pyridinecarboxamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines .

Scientific Research Applications

2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-{4-[(2,4-dichlorobenzoyl)amino]-3-nitrophenyl}benzamide
  • 2,4-dichloro-N-{2-[(2,4-dichlorobenzoyl)amino]phenyl}benzamide
  • 3,5-dichloro-N-{2-chlorophenyl}benzamide
  • 3,5-dichloro-N-{4-chlorophenyl}benzamide .

Uniqueness

2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is unique due to its specific substitution pattern and the presence of a pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C19H11Cl4N3O2

Molecular Weight

455.1 g/mol

IUPAC Name

2,4-dichloro-N-[6-[(2,4-dichlorobenzoyl)amino]pyridin-2-yl]benzamide

InChI

InChI=1S/C19H11Cl4N3O2/c20-10-4-6-12(14(22)8-10)18(27)25-16-2-1-3-17(24-16)26-19(28)13-7-5-11(21)9-15(13)23/h1-9H,(H2,24,25,26,27,28)

InChI Key

PNAXPHXOGIAVMB-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=NC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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